molecular formula C5H11BrO B046803 5-Bromopentan-1-ol CAS No. 34626-51-2

5-Bromopentan-1-ol

Cat. No.: B046803
CAS No.: 34626-51-2
M. Wt: 167.04 g/mol
InChI Key: WJVQJXVMLRGNGA-UHFFFAOYSA-N
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Description

5-Bromopentan-1-ol (CAS: 34626-51-2) is a halogenated primary alcohol with the molecular formula C₅H₁₁BrO and a molecular weight of 167.04 g/mol . It is a pale yellow to colorless liquid (or low-melting solid, depending on purity) with a boiling point of 117°C and a flash point of 40°C, classified as a flammable liquid (UN 1993, Class 3) . Its synthesis typically involves the reaction of 5-bromovaleric acid under controlled conditions or nucleophilic substitution using hydrogen bromide (HBr) in benzene at 70–80°C for 15 hours .

Structurally, it features a hydroxyl group at the terminal carbon and a bromine atom at the C5 position, enabling diverse reactivity in organic synthesis. Key spectral data include ¹H-NMR signals at δ 3.66 (t, 2H) and δ 3.42 (t, 2H), and ¹³C-NMR peaks at δ 62.5 (C-OH) and δ 33.6 (C-Br) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopentan-1-ol can be synthesized from 1,5-pentanediol using hydrobromic acid. The reaction involves stirring 1,5-pentanediol with 40% hydrobromic acid in benzene at 70-80°C for 15 hours. The product is then purified through washing with sodium hydroxide, hydrochloric acid, and brine, followed by drying over anhydrous sodium sulfate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The primary alcohol group can be oxidized to form 5-bromopentanal or further to 5-bromopentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to form pentan-1-ol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: 5-hydroxypentan-1-ol, 5-cyanopentan-1-ol, 5-aminopentan-1-ol.

    Oxidation: 5-bromopentanal, 5-bromopentanoic acid.

    Reduction: Pentan-1-ol.

Scientific Research Applications

Organic Synthesis

5-Bromopentan-1-ol is widely utilized in organic chemistry as a building block for synthesizing complex organic molecules. Its role as an intermediate is crucial in developing pharmaceuticals and agrochemicals. The compound can participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of derivatives like 5-hydroxypentan-1-ol or 5-cyanopentan-1-ol.
  • Oxidation Reactions : The primary alcohol group can be oxidized to form 5-bromopentanal or further oxidized to 5-bromopentanoic acid using agents like potassium permanganate.
  • Reduction Reactions : The bromine can be reduced to yield pentan-1-ol using reducing agents like lithium aluminum hydride .

Biological Research

In biological studies, this compound has been investigated for its effects on cellular processes. Notably, it has shown potential antiviral activity against enterovirus 71 (EV71) with significant inhibition observed at concentrations ranging from 1 to 100 μM. Additionally, it exhibits cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis at concentrations below 10 μM and modulating Bcl-2 family proteins .

Medicinal Chemistry

The compound serves as a precursor in the synthesis of potential therapeutic agents. Its unique properties allow for the development of novel drugs targeting various diseases. For instance, it has been used in the synthesis of compounds with antiviral properties and in studies exploring enzyme mechanisms .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and as a reagent in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes requiring specific chemical functionalities .

Biological ActivityIC50 (μM)Cell LineEffect
Antiviral against EV711 - 100Vero cellsSignificant inhibition
Cytotoxicity in MCF-7<10MCF-7Induces apoptosis
Bcl-2 modulationN/AMCF-7Increases Bax, decreases Bcl-2

Mechanism of Action

The mechanism of action of 5-Bromopentan-1-ol involves its reactivity as a brominated alcohol. The bromine atom makes the molecule a good leaving group, facilitating nucleophilic substitution reactions. The primary alcohol group can undergo oxidation or reduction, making it versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural analogs of 5-Bromopentan-1-ol:

Compound Structure Key Functional Groups
This compound CH₂CH₂CH₂CH₂CH₂(OH)Br -OH (C1), -Br (C5)
5-Azidopentan-1-ol CH₂CH₂CH₂CH₂CH₂(OH)N₃ -OH (C1), -N₃ (C5)
1-Bromopentane CH₂CH₂CH₂CH₂CH₂Br -Br (C1)
5-(1H-Indol-1-yl)pentan-1-ol Indole ring linked to C5 via alkyl chain, -OH at C1 -OH (C1), indole (C5)
5-(Diethylamino)pentan-1-ol CH₂CH₂CH₂CH₂CH₂(OH)N(CH₂CH₃)₂ -OH (C1), -N(CH₂CH₃)₂ (C5)

Physical and Chemical Properties

Property This compound 5-Azidopentan-1-ol 1-Bromopentane 5-(1H-Indol-1-yl)pentan-1-ol
Molecular Weight (g/mol) 167.04 145.18 151.05 201.25
Boiling Point (°C) 117 Not reported 127–129 Not reported
Solubility (mg/mL) 5.6 (water) Insoluble Insoluble Soluble in organic solvents
Reactivity Nucleophilic substitution (Br) Click chemistry (azide) SN2 reactions Alkylation (indole)

Biological Activity

5-Bromopentan-1-ol, a brominated alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized from 1,5-pentanediol and has been utilized in various studies for its effects on cellular processes and its role in the development of novel therapeutic agents.

This compound is characterized by the presence of a bromine atom at the fifth carbon of a pentanol chain. The synthesis typically involves the bromination of pentan-1-ol or the use of 1,5-pentanediol under acidic conditions. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry, which provide detailed insights into its molecular framework .

Antiviral and Antimicrobial Properties

Research has indicated that this compound exhibits notable antiviral properties. For instance, it has been evaluated for its effectiveness against various viral strains, including Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16). In vitro studies demonstrated that derivatives of this compound can inhibit these viruses with median inhibitory concentrations (IC50) ranging from 1 μM to 100 μM, showcasing its potential as a lead compound for antiviral drug development .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been studied in the context of cancer therapy. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis. Specifically, treatments with this compound led to increased levels of pro-apoptotic Bax and decreased levels of anti-apoptotic Bcl-2, promoting cell death in cancerous cells .

Case Studies

Case Study 1: Antiviral Activity Against EV71

In a controlled study, derivatives of this compound were tested against EV71. The results indicated significant antiviral activity with low cytotoxicity towards human cells. The structure-activity relationship (SAR) analysis revealed that modifications to the alkyl chain could enhance efficacy while maintaining safety profiles .

Case Study 2: Apoptosis Induction in MCF-7 Cells

Another study focused on the effect of this compound on MCF-7 breast cancer cells. The compound was shown to activate caspase pathways leading to apoptosis. Western blot analyses confirmed that treatment resulted in increased cytochrome c release from mitochondria and activation of caspases, underscoring its potential as an anticancer agent .

Data Tables

Biological Activity IC50 (μM) Cell Line Effect
Antiviral against EV711 - 100Vero cellsSignificant inhibition
Cytotoxicity in MCF-7<10MCF-7Induces apoptosis
Bcl-2 modulationN/AMCF-7Increases Bax, decreases Bcl-2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromopentan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution of 1,5-pentanediol with hydrogen bromide (HBr). Key parameters include solvent choice (e.g., benzene or water), temperature (70–80°C in benzene ), and reaction time. For example, highlights that using HBr in benzene under reflux achieves higher yields due to better HBr dissolution and reduced side reactions. Post-reaction steps like neutralization (with NaOH), extraction (using dichloromethane), and drying (with Na₂SO₄) are critical for purity. Yield optimization may require iterative adjustments to HBr stoichiometry and solvent polarity.

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer : Standard characterization includes:

  • NMR Spectroscopy : ¹H NMR to identify peaks for the hydroxyl (-OH, δ 1.5–2.0 ppm), bromine-adjacent CH₂ (δ 3.4–3.6 ppm), and alkyl chain protons. ¹³C NMR confirms the Br-bearing carbon (δ 30–35 ppm) .
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • Chromatography : GC-MS or HPLC to verify purity (>95% by area normalization).
    Reproducibility requires adherence to protocols in , such as documenting all steps and cross-referencing with literature spectra .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways (e.g., elimination vs. substitution) during this compound synthesis?

  • Methodological Answer : The balance between SN2 substitution and E2 elimination depends on steric hindrance and base strength. Using bulky bases (e.g., KOtBu) or elevated temperatures favors elimination, producing pentene derivatives. In contrast, polar aprotic solvents (e.g., DMF) and weaker bases (e.g., NaHCO₃) promote SN2 mechanisms. Computational studies (DFT calculations) can model transition states to predict pathway dominance. ’s analysis of analogous bromoalkanes supports this approach .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

  • Methodological Answer : Its bifunctional -OH and -Br groups enable diverse transformations. For example, describes its use in synthesizing 7-oxooctanal:

Coupling : React with β-ketoester under basic conditions to form a C-C bond.

Decarboxylation : Acidic hydrolysis removes CO₂, yielding a secondary alcohol.

Oxidation : TEMPO-mediated oxidation converts the alcohol to a ketone .
Such methodologies require careful monitoring of reaction intermediates via TLC or LC-MS.

Q. How should researchers address contradictions in published data (e.g., variable NMR shifts or conflicting yields)?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or instrumentation calibration. To resolve:

  • Reproduce Experiments : Follow protocols verbatim from conflicting studies, ensuring identical reagents and equipment.
  • Control Experiments : Test variables (e.g., solvent purity, drying agents) systematically.
  • Collaborative Verification : Share samples with independent labs for cross-validation, as recommended in ’s reproducibility guidelines .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) can model bond dissociation energies (C-Br vs. C-O) and nucleophilic attack trajectories. Software like Gaussian or ORCA simulates reaction pathways, while databases like Reaxys provide empirical data for benchmarking. ’s use of PubChem data for analogous compounds illustrates this strategy .

Q. Safety and Compliance

Q. What safety protocols are essential when handling this compound in kinetic studies?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ( ) .
  • Ventilation : Use fume hoods to avoid inhaling vapors (face velocity ≥100 ft/min per ) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Q. Documentation and Reproducibility

Q. How should researchers document synthetic procedures for peer-reviewed publication?

  • Methodological Answer : Follow ’s guidelines:

  • Experimental Section : Detail reagents (grades, suppliers), equipment (model numbers), and step-by-step protocols.
  • Supplementary Data : Include NMR/IR spectra, chromatograms, and raw yield data.
  • Reproducibility Notes : Highlight critical steps (e.g., drying time, temperature ramps) and potential pitfalls .

Properties

IUPAC Name

5-bromopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQJXVMLRGNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067861
Record name 1-Pentanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34626-51-2
Record name 5-Bromo-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34626-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034626512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Pentanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-pentanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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